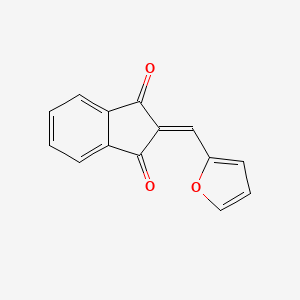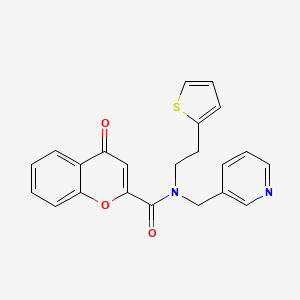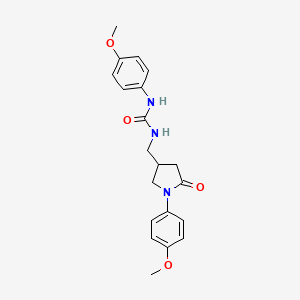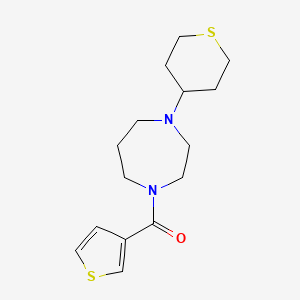
(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Anticancer Activity
A study on a naphthyridine derivative, which is structurally related, demonstrated potent anticancer activity in human melanoma A375 cells. It was found to induce necroptosis at low concentrations and apoptosis at high concentrations. This compound's action mechanism involves the upregulation of death receptors and scaffold proteins, highlighting the potential of structurally related compounds in cancer therapy (Kong et al., 2018).
Synthesis and Spectral Characterization
Another study focused on the synthesis, spectral characterization, DFT, and docking studies of novel compounds including thiazolyl and thiophenyl groups. These compounds were characterized using various spectroscopic techniques and theoretical calculations to elucidate their structural and electronic properties. Molecular docking studies were conducted to explore their antibacterial activity, indicating the importance of these compounds in developing new antibacterial agents (Shahana & Yardily, 2020).
Chemical Synthesis and Rearrangements
Research on dihydrodiazepinones presented a novel synthesis route based on thermal elimination, leading to the creation of pyrrole derivatives through novel rearrangements. These findings demonstrate the versatility of such compounds in synthetic organic chemistry and the potential for generating new molecules with unique properties (Fesenko & Shutalev, 2014).
Material Science Applications
Thiophene derivatives have been highlighted for their wide spectrum of biological activities and applications in material science, such as organic semiconductors and solar cells. The study underscores the role of substituted thiophenes in advancing both pharmaceuticals and materials science, pointing to the broad utility of compounds with thiophenyl groups in multidisciplinary research (Nagaraju et al., 2018).
Heterocyclic Chemistry
Another area of application involves the synthesis and transformation of heterocyclic compounds, where the focus on diazirines and their photolysis provides insights into novel synthetic pathways and the potential for creating new molecules with specific functions. This research is crucial for developing photoaffinity probes and understanding the stability and reactivity of these compounds under various conditions (Platz et al., 1991).
Mécanisme D'action
Safety and Hazards
This includes information about the compound’s toxicity, flammability, and other hazards. It may also include safety precautions that should be taken when handling the compound.
Orientations Futures
Propriétés
IUPAC Name |
[4-(thian-4-yl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS2/c18-15(13-2-9-20-12-13)17-6-1-5-16(7-8-17)14-3-10-19-11-4-14/h2,9,12,14H,1,3-8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRACPVDVXMTFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CSC=C2)C3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2392338.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2392340.png)


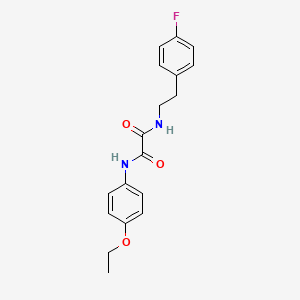

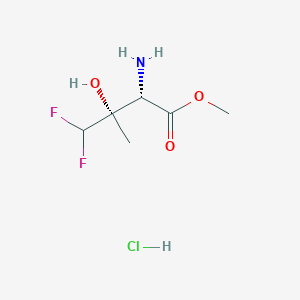
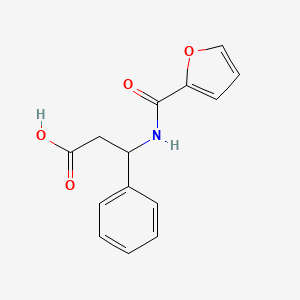
![N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-1-methylpiperidine-3-carboxamide](/img/structure/B2392353.png)

